molecular formula C8H7BrN2O2 B6604394 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one CAS No. 941603-99-2

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one

货号: B6604394
CAS 编号: 941603-99-2
分子量: 243.06 g/mol
InChI 键: FMYVBUVAGNCORO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine, oxazepine, and bromine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a brominated pyridine derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

化学反应分析

Types of Reactions

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

科学研究应用

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one has several scientific research applications:

作用机制

The mechanism of action of 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Similar Compounds

Uniqueness

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is unique due to its specific combination of a brominated pyridine ring and an oxazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is a heterocyclic compound characterized by its unique structural features, combining elements of a brominated pyridine and an oxazepine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure

The molecular formula of this compound is C8H7BrN2O2C_8H_7BrN_2O_2 with a molecular weight of 229.05 g/mol. This compound features a bromine atom at the 7-position of the pyridine ring and a lactam structure characteristic of oxazepines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that modifications at the bromine position could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that the presence of halogen substituents was crucial for maintaining activity levels.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in acute myeloid leukemia (AML) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. The compound's effectiveness was evaluated through dose-response studies, with results indicating an EC50 value in the low micromolar range.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on ActivityEC50 (µM)
BromineEssential for activity0.62
MethylDecreased activity1.9
EthylIncreased stability0.33

These findings suggest that while certain substitutions can enhance metabolic stability, they may also reduce overall potency.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Acute Myeloid Leukemia (AML) Study : A study involving AML cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase.
  • Antibacterial Efficacy : In a comparative analysis against standard antibiotics, derivatives of this compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

属性

IUPAC Name

7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVBUVAGNCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)CO1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester (381 mg, 1.3 mmol) is dissolved in 15 mL of DMSO and 60% sodium hydride (53 mg, 1.3 mmol) is added. The mixture is stirred for 4 hrs and then ice-cold water (100 mL) is added into reaction. The solid formed is filtered and rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL). Then it is dried to give 205 mg of 3-bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one which is used without purification.
Quantity
381 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。